molecular formula C8H17NO2 B2800742 2-(4-Methoxypiperidin-1-yl)ethanol CAS No. 1153435-48-3

2-(4-Methoxypiperidin-1-yl)ethanol

Cat. No. B2800742
M. Wt: 159.229
InChI Key: RRJKFKSUZAWGHA-UHFFFAOYSA-N
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Description

“2-(4-Methoxypiperidin-1-yl)ethanol” is a chemical compound with the CAS Number: 1153435-48-3 . It has a molecular weight of 159.23 and its IUPAC name is 2-(4-methoxy-1-piperidinyl)ethanol . It is in liquid form .


Molecular Structure Analysis

The InChI code for “2-(4-Methoxypiperidin-1-yl)ethanol” is 1S/C8H17NO2/c1-11-8-2-4-9 (5-3-8)6-7-10/h8,10H,2-7H2,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxypiperidin-1-yl)ethanol” were not found, it’s worth noting that piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“2-(4-Methoxypiperidin-1-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 159.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Application in Oligoribonucleotide Synthesis

  • Protecting Group for Oligoribonucleotide Synthesis: The compound 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) has been found to be suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis. It exhibits acid lability similar to that of the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This suggests potential uses in the field of oligonucleotide synthesis, particularly where stability under certain conditions is required (Reese, Serafinowska, & Zappia, 1986).

Application in Polymer Science

  • Protecting Group for Carboxylic Acids in Polymerization: 2-(Pyridin-2-yl)ethanol has been demonstrated as an effective protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization. This implies its potential application in polymer chemistry, especially for creating specific polymer structures (Elladiou & Patrickios, 2012).

Application in Pharmaceutical Chemistry

  • Biocatalytic Production of Enantiopure Compounds: The compound (S)-1-(4-methoxyphenyl) ethanol, synthesized using Lactobacillus senmaizuke as a biocatalyst, shows significant potential in the production of drug intermediates. This application is vital for synthesizing enantiomerically pure compounds used in various pharmaceuticals (Kavi, Özdemir, Dertli, & Şahin, 2021).

Application in Catalysis

  • Catalysis in Olefin Methoxycarbonylation: Palladium(II) complexes with (pyridyl)imine ligands, where similar structural moieties are involved, have shown effectiveness as catalysts for the methoxycarbonylation of olefins. This indicates the potential for related compounds in catalytic processes in industrial chemistry (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Application in Solvation Studies

  • Role in Solvation Dynamics: The solvatochromic properties of 4-methoxy-N-methyl-1,8-naphthalimide in various solvents, including ethanol-water mixtures, demonstrate the influence of compounds with similar structures in solvation dynamics. This is important for understanding solute-solvent interactions in various chemical processes (Demets et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(4-Methoxypiperidin-1-yl)ethanol” were not found, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “2-(4-Methoxypiperidin-1-yl)ethanol” and similar compounds may have potential applications in these areas.

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJKFKSUZAWGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxypiperidin-1-yl)ethanol

CAS RN

1153435-48-3
Record name 2-(4-methoxy-piperidin-1-yl)-ethanol
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